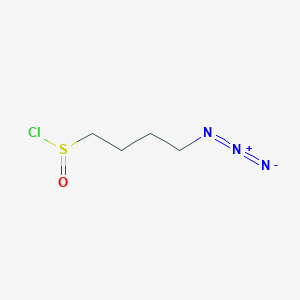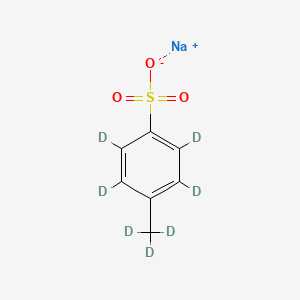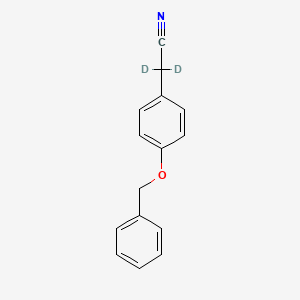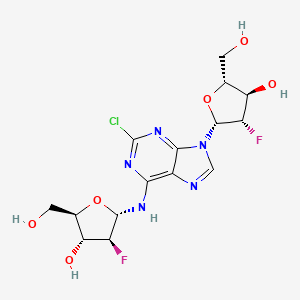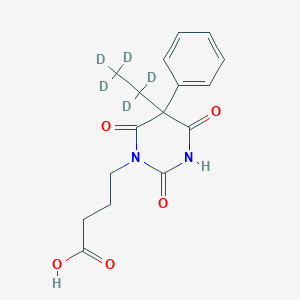![molecular formula C17H26O4 B13446162 [(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate](/img/structure/B13446162.png)
[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate is a complex organic compound with a unique structure that combines a cyclohexene ring with an oxane (tetrahydropyran) moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the prop-1-en-2-yl group: This step involves the addition of a prop-1-en-2-yl group to the cyclohexene ring via a Friedel-Crafts alkylation reaction.
Attachment of the oxane moiety: The oxane ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the cyclohexene ring is replaced by the oxane moiety.
Esterification: The final step involves the esterification of the resulting compound with 2-(oxan-4-yloxy)acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace functional groups on the cyclohexene or oxane rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of [(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl acetate: Lacks the oxane moiety, making it less versatile in certain applications.
[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(methoxy)acetate: Contains a methoxy group instead of the oxane ring, affecting its reactivity and biological activity.
Uniqueness
[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate is unique due to the presence of both the cyclohexene and oxane rings, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes the compound a valuable tool in various fields of research and industry.
特性
分子式 |
C17H26O4 |
|---|---|
分子量 |
294.4 g/mol |
IUPAC名 |
[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]methyl 2-(oxan-4-yloxy)acetate |
InChI |
InChI=1S/C17H26O4/c1-13(2)15-5-3-14(4-6-15)11-21-17(18)12-20-16-7-9-19-10-8-16/h3,15-16H,1,4-12H2,2H3/t15-/m1/s1 |
InChIキー |
BGHGIJKWPDEHBY-OAHLLOKOSA-N |
異性体SMILES |
CC(=C)[C@H]1CCC(=CC1)COC(=O)COC2CCOCC2 |
正規SMILES |
CC(=C)C1CCC(=CC1)COC(=O)COC2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


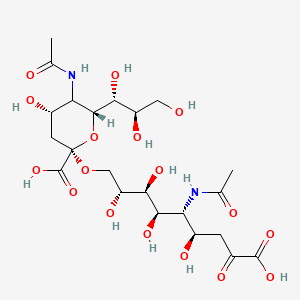
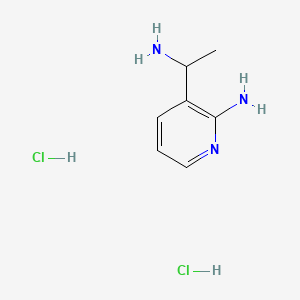
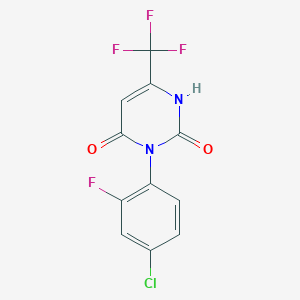
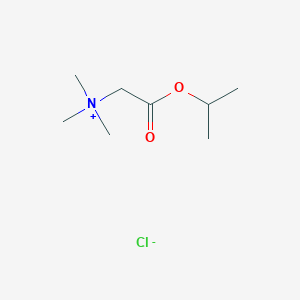
![(5R,8S,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13446103.png)
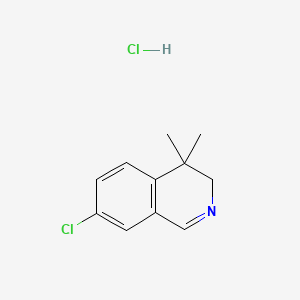
![[4-(2,2-Difluoroethyl)oxolan-2-yl]methanol](/img/structure/B13446114.png)
